molecular formula C9H17NO2 B057116 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine CAS No. 30482-25-8

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Cat. No.: B057116
CAS No.: 30482-25-8
M. Wt: 171.24 g/mol
InChI Key: OEBYRQFXIBUGSR-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[45]decan-8-ylmethanamine is a chemical compound with the molecular formula C9H17NO2 It is characterized by a spirocyclic structure, which includes a dioxaspiro ring fused to a decane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with an appropriate amine source. One common method involves the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable amine, such as methylamine. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile employed .

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is unique due to its specific spirocyclic structure and the presence of both an amine and a dioxaspiro ring. This combination of functional groups and structural features makes it a versatile compound for various chemical reactions and applications in scientific research .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBYRQFXIBUGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449569
Record name 1,4-dioxaspiro[4.5]decan-8-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30482-25-8
Record name 1,4-Dioxaspiro[4.5]decane-8-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30482-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-dioxaspiro[4.5]decan-8-ylmethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID30449569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{1,4-dioxaspiro[4.5]decan-8-yl}methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 1,4-dioxaspiro[4,5]decan-8-one (10.0 g) and acetic acid (4.4 ml) in dichloromethane (128 ml) were added methylamine hydrochloride (5.19 g) and sodium triacetoxyborohydride (16.3 g), and stirred at room temperature for 2.5 hours. After completion of the reaction, 4 N aqueous solution of sodium hydroxide (90 ml) was added thereto, and extracted with dichloromethane. The organic layer was dried over sodium sulfate, and then the solvent was evaporated to give (1,4-dioxaspiro[4,5]dec-8-yl)methylamine as an orange oil (11.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
128 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 1.4 g (0.037 mole) of lithium aluminum hydride in 100 ml dry THF is added, portionwise, 4.9 g (0.026 mole) of 1,4-dioxaspiro[4,5]decane-8-carboxamide over one-half hour. This mixture is then refluxed 2 hours, then allowed to cool to room temperature. About 5 ml water is added cautiously and then stirred 15 minutes. Dichloromethane is then added and the insolubles filtered off. The organic layer is dried over MgSO4 and stripped to dryness, giving 3.48 g crude product. This material is vacuum-distilled to obtain 8-aminomethyl-1,4-dioxaspiro[4,5]decane (b.p. 84°-101° C. at 0.7 mm Hg.)
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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